5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt
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Overview
Description
5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is a modified barbiturate with specific substituents that may alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt typically involves the following steps:
Formation of Barbituric Acid Core: The barbituric acid core is synthesized by the condensation of urea with malonic acid or its derivatives under acidic conditions.
Substitution Reactions: The sec-butyl and 2-pentenyl groups are introduced via alkylation reactions. This involves the reaction of the barbituric acid core with sec-butyl halide and 2-pentenyl halide in the presence of a strong base such as sodium hydride.
Formation of Sodium Salt: The final step involves the neutralization of the barbituric acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains.
Reduction: Reduction reactions may occur at the carbonyl groups of the barbituric acid core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyl side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction may result in the formation of alcohols or alkanes.
Substitution: Substitution reactions may yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various barbiturate derivatives with potential pharmacological activities.
Biology
Biochemical Studies: The compound may be used in studies to understand the biochemical pathways and interactions of barbiturates.
Medicine
Pharmacological Research: The compound can be used in research to develop new sedative or anesthetic drugs.
Industry
Chemical Manufacturing: The compound may be used in the production of other chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is likely similar to other barbiturates. It acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory effects in the central nervous system. This results in sedation, hypnosis, and anesthesia.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its sedative and hypnotic effects.
Pentobarbital: Used primarily as a sedative and anesthetic.
Uniqueness
5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. These differences can affect its potency, duration of action, and side effect profile.
Properties
CAS No. |
64058-03-3 |
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Molecular Formula |
C13H19N2NaO3 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
sodium;5-butan-2-yl-4,6-dioxo-5-[(E)-pent-2-enyl]-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C13H20N2O3.Na/c1-4-6-7-8-13(9(3)5-2)10(16)14-12(18)15-11(13)17;/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1/b7-6+; |
InChI Key |
RJIHXPWDDYMESV-UHDJGPCESA-M |
Isomeric SMILES |
CC/C=C/CC1(C(=O)NC(=NC1=O)[O-])C(C)CC.[Na+] |
Canonical SMILES |
CCC=CCC1(C(=O)NC(=NC1=O)[O-])C(C)CC.[Na+] |
Origin of Product |
United States |
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